molecular formula C20H23N3O4S B6566484 methyl 3-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021219-85-1

methyl 3-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6566484
CAS No.: 1021219-85-1
M. Wt: 401.5 g/mol
InChI Key: NJVRUKYINIUSLQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.14092740 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-(2-{(furan-2-yl)methylamino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic compound belonging to the quinazoline family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • Quinazoline core : A bicyclic structure that contributes to its biological activity.
  • Functional groups : The presence of a furan moiety and an amine side chain enhances its reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of tetrahydroquinazolines exhibit significant antibacterial properties. For instance, compounds structurally similar to methyl 3-(2-{(furan-2-yl)methylamino}ethyl)-4-oxo-2-sulfanylidene have shown activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM depending on the specific derivative and bacterial strain tested .

Antifungal Activity

The compound's mechanism of action often involves inhibiting key enzymes in fungal metabolism. Studies have demonstrated that certain quinazoline derivatives can effectively inhibit chitin synthase in fungi, suggesting their potential as antifungal agents. These findings highlight the importance of further exploring the compound's structure for optimizing its antifungal activity.

Anticancer Potential

Preliminary studies have indicated that tetrahydroquinazoline derivatives may possess anticancer properties. The specific interactions with cellular targets involved in cancer proliferation and survival pathways are under investigation. The unique structural features of the compound may allow it to modulate these pathways effectively .

The biological activity of methyl 3-(2-{(furan-2-yl)methylamino}ethyl)-4-oxo-2-sulfanylidene is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, blocking substrate access and preventing catalysis.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways critical for disease progression.

Case Studies

Study ReferenceBiological ActivityFindings
AntifungalInhibition of chitin synthase in Candida species
AntibacterialMIC values of 20–40 µM against S. aureus
AnticancerIndications of cell cycle arrest in cancer cell lines

Properties

IUPAC Name

methyl 3-[2-[furan-2-ylmethyl(propan-2-yl)amino]ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-13(2)22(12-15-5-4-10-27-15)8-9-23-18(24)16-7-6-14(19(25)26-3)11-17(16)21-20(23)28/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVRUKYINIUSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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